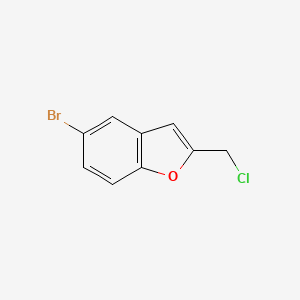

5-Bromo-2-chloromethylbenzofuran

描述

Significance of Benzofuran (B130515) Scaffolds in Contemporary Chemical and Biological Sciences

The benzofuran moiety is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. researchgate.net This has led to the development of numerous benzofuran-containing drugs with diverse therapeutic applications. glindiachemicals.comgoogle.com Natural and synthetic benzofuran derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, antifungal, antiviral, antitumor, anti-inflammatory, and antioxidant properties. researchgate.netuni.lugoogle.com

The versatility of the benzofuran ring system allows for extensive chemical modification, enabling chemists to fine-tune the biological activity and pharmacokinetic properties of the resulting molecules. google.com The ongoing discovery of new biological targets for benzofuran derivatives continues to fuel research into novel synthetic methodologies and applications for this important class of compounds. researchgate.netnih.gov

Table 1: Selected Biological Activities of Benzofuran Derivatives

| Biological Activity | Examples of Investigated Derivatives |

|---|---|

| Antimicrobial | Substituted benzofurans, benzofuran-based amidrazones uni.lu |

| Antifungal | Griseofulvin, benzofuran derivatives with barbitone and thiobarbitone moieties uni.luchemicalbook.com |

| Antiviral | Macrocyclic benzofuran compounds (e.g., against Hepatitis C) google.com |

| Anticancer | Halogenated benzofurans, benzofuran-chalcone hybrids google.com |

| Anti-inflammatory | Various synthetic benzofuran derivatives uni.lu |

| Antioxidant | Benzofuran derivatives with phenolic hydroxyl groups |

The Role of Halogenated and Substituted Benzofuran Derivatives in Advanced Research

The introduction of halogen atoms and other substituents onto the benzofuran scaffold plays a crucial role in modulating the compound's biological and material properties. Halogenation can significantly enhance the therapeutic potential of benzofuran derivatives. For instance, the presence of bromine, chlorine, or fluorine atoms has been shown to increase the anticancer activity of certain benzofuran compounds. google.com The position of the halogen substituent is also critical in determining the compound's cytotoxic activity. google.com

In materials science, halogenated and other substituted benzofurans are explored for their unique electronic and optical properties. These derivatives are being investigated for applications in areas such as organic light-emitting diodes (OLEDs) and energy storage materials. The ability to precisely control the substitution pattern on the benzofuran ring allows for the rational design of materials with tailored functionalities.

Contextualizing 5-Bromo-2-chloromethylbenzofuran within Current Research Paradigms

While direct and extensive research specifically on this compound is not widely published in peer-reviewed journals, its significance is strongly indicated by its role as a key intermediate in the synthesis of pharmacologically important molecules. The presence of both a bromine atom at the 5-position and a reactive chloromethyl group at the 2-position makes it a versatile building block in organic synthesis.

Notably, precursors to this compound, such as 5-bromo-2-chlorobenzoic acid, are crucial starting materials for the synthesis of a class of antidiabetic drugs known as SGLT2 inhibitors, which includes Dapagliflozin and Empagliflozin. google.comgoogle.com This connection strongly suggests that this compound is a valuable precursor for creating complex pharmaceutical compounds. The chloromethyl group provides a reactive site for nucleophilic substitution, allowing for the attachment of various functional groups, while the bromo substituent can be utilized in cross-coupling reactions to build more elaborate molecular architectures.

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 38220-78-9 |

| Molecular Formula | C₉H₆BrClO |

| Molecular Weight | 245.5 g/mol |

| Appearance | Data not available |

| Melting Point | 62-64 °C researchgate.net |

| Boiling Point | 309.7 °C at 760 mmHg researchgate.net |

Scope and Future Research Directions for Benzofuran Analogs

The future of benzofuran chemistry is bright, with ongoing efforts to develop novel and more efficient synthetic methods to access complex benzofuran derivatives. A key area of future research will be the continued exploration of new applications for these compounds, driven by a deeper understanding of their structure-activity relationships.

For analogs of this compound, future research will likely focus on:

Development of new synthetic methodologies: Creating more efficient and environmentally friendly ways to synthesize these and other halogenated benzofurans will be crucial for their use in large-scale applications.

Exploration of novel bioactive compounds: Utilizing the reactive handles of this compound and its analogs to synthesize new libraries of compounds for screening against a wide range of biological targets.

Advancements in materials science: Investigating the potential of new benzofuran derivatives in the development of advanced materials with tailored electronic and photophysical properties.

Catalysis: Exploring the use of benzofuran-based compounds as ligands or catalysts in various chemical transformations.

Structure

3D Structure

属性

IUPAC Name |

5-bromo-2-(chloromethyl)-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClO/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGVKTJSZEQNSNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C=C(O2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50383759 | |

| Record name | 5-Bromo-2-chloromethylbenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38220-78-9 | |

| Record name | 5-Bromo-2-(chloromethyl)benzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38220-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-chloromethylbenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-(chloromethyl)benzo[b]furan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Studies of 5 Bromo 2 Chloromethylbenzofuran and Its Analogs

Exploration of the Reactivity Profile of the Chloromethyl Group

The 2-chloromethyl group on the benzofuran (B130515) ring is analogous to a benzylic halide. This structural feature renders the benzylic carbon atom electrophilic and susceptible to attack by a wide range of nucleophiles. The primary reaction pathway for this group is nucleophilic substitution, where the chlorine atom, a good leaving group, is displaced. sydney.edu.auutexas.edu

This reactivity allows for the introduction of diverse functional groups at the C-2 methyl position, leading to the synthesis of a variety of benzofuran derivatives. The general transformation can be represented as:

5-Bromo-2-chloromethylbenzofuran + Nu⁻ → 5-Bromo-2-(Nu-methyl)benzofuran + Cl⁻

Where 'Nu' represents a nucleophile. Common nucleophilic substitution reactions at this position involve:

Alkoxylation: Reaction with alkoxides (RO⁻) or alcohols (ROH) to form ethers.

Amination: Reaction with amines (R₂NH) to produce secondary or tertiary amines.

Thiolation: Reaction with thiols (RSH) or thiolates (RS⁻) to yield thioethers.

Cyanation: Reaction with cyanide salts (e.g., NaCN, KCN) to introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid.

Azide (B81097) Formation: Reaction with sodium azide (NaN₃) to form an azidomethyl derivative, a precursor for amines via reduction or for triazoles via cycloaddition.

The table below illustrates the versatility of the 2-chloromethyl group in synthesizing various benzofuran derivatives through nucleophilic substitution.

| Nucleophile | Reagent Example | Product Functional Group | Resulting Compound Class |

| Hydroxide | NaOH | -CH₂OH | Alcohol |

| Alkoxide | NaOCH₃ | -CH₂OCH₃ | Ether |

| Amine | NH(CH₃)₂ | -CH₂N(CH₃)₂ | Amine |

| Thiolate | NaSPh | -CH₂SPh | Thioether |

| Cyanide | KCN | -CH₂CN | Nitrile |

| Azide | NaN₃ | -CH₂N₃ | Azide |

This table represents generalized reactivity based on the principles of nucleophilic substitution on benzylic halides.

Mechanistic Investigations of Reaction Pathways

The nucleophilic substitution reactions at the 2-chloromethyl position can proceed through two primary mechanisms: the Sₙ1 (Substitution Nucleophilic Unimolecular) and Sₙ2 (Substitution Nucleophilic Bimolecular) pathways. chemistryguru.com.sglibretexts.orgyoutube.com The operative mechanism depends on factors such as the nature of the nucleophile, the solvent, and the stability of potential intermediates.

Sₙ2 Mechanism: This is a single-step, concerted reaction where the nucleophile attacks the electrophilic carbon at the same time as the leaving group (chloride) departs. libretexts.orglibretexts.org The reaction rate is dependent on the concentration of both the substrate (this compound) and the nucleophile. libretexts.org Primary halides, like the chloromethyl group, often favor the Sₙ2 pathway, especially with strong, unhindered nucleophiles in polar aprotic solvents. The attack occurs from the backside, leading to an inversion of stereochemistry if the carbon were chiral. youtube.com

Sₙ1 Mechanism: This is a two-step process. The first and rate-determining step involves the spontaneous dissociation of the leaving group to form a carbocation intermediate. chemistryguru.com.sgyoutube.com The second, faster step is the attack of the nucleophile on the carbocation. The 2-benzofuranylmethyl carbocation is significantly stabilized by resonance with the adjacent furan (B31954) ring and the fused benzene (B151609) ring, which can delocalize the positive charge. This stabilization makes the Sₙ1 pathway plausible, particularly in polar protic solvents and with weaker nucleophiles.

A related pathway, the Sₙ2' mechanism (Nucleophilic Conjugate Substitution), could also be considered where the nucleophile attacks the C3 position of the furan ring, but this is less common for this specific substrate compared to direct substitution. chemtube3d.com

| Mechanism | Steps | Rate Determining Step | Intermediate | Favored by |

| Sₙ1 | Two | C-Cl bond cleavage | Carbocation | Weak nucleophiles, polar protic solvents, stabilized carbocation |

| Sₙ2 | One (concerted) | Nucleophilic attack | Transition state | Strong nucleophiles, polar aprotic solvents, unhindered substrate |

Directed C-H Functionalization on the Benzofuran Scaffold

Modern synthetic methods allow for the direct functionalization of C-H bonds, offering a more atom-economical approach to modifying heterocyclic scaffolds. rsc.org For benzofuran analogs, the C3 position is a common target for such transformations, often guided by a directing group at the C2 position. mdpi.comnih.gov

Palladium-catalyzed C-H activation is a powerful tool for this purpose. nih.govmdpi.com In a typical strategy, a directing group, such as an 8-aminoquinoline (B160924) (AQ) amide installed at the C2 position (as an analog), coordinates to the palladium catalyst. This brings the metal center into proximity with the C3-H bond, facilitating its cleavage and the formation of a palladacycle intermediate. mdpi.com This intermediate can then react with various coupling partners, such as aryl halides or boronic acids, to install new substituents at the C3 position with high regioselectivity. nih.govmdpi.com

A proposed mechanism for a directed C-H arylation involves:

Coordination of a Pd(II) catalyst to the directing group. mdpi.com

Concerted metalation-deprotonation to form a five-membered palladacycle intermediate. mdpi.com

Oxidative addition of an aryl halide to the Pd(II) center, forming a Pd(IV) species.

Reductive elimination to form the C3-aryl bond and regenerate the Pd(II) catalyst. mdpi.com

While the 2-chloromethyl group itself is not a standard directing group for C3-H activation, studies on analogs with C2-carboxamides demonstrate the high potential for functionalizing the benzofuran core at this position. mdpi.comnih.gov This strategy allows for the synthesis of highly elaborate benzofuran derivatives. nih.gov

| Catalyst System | Coupling Partner | Position Functionalized | Reference |

| Pd(OAc)₂ / Ag₂CO₃ | Aryl Iodides | C3 | mdpi.comnih.gov |

| Pd(OAc)₂ / CuCl₂ | Triarylantimony Difluorides | C2 | nih.gov |

| Cp*Co(III) complexes | Alkynes | C7 (via C-H/N-H annulation) | icchafoundation.org.in |

| Ru-based catalysts | Alkynes | C7 (C-H alkenylation/annulation) | nih.gov |

Skeletal Modification and Atom Swap Reactions in Benzofuran Systems

Recent advances in synthetic chemistry have enabled the "skeletal editing" of core heterocyclic structures, allowing for the transformation of the benzofuran ring system itself into other valuable scaffolds. chemrxiv.orgresearchgate.netnih.gov These transformations include ring-opening reactions and atom-swapping cascades.

Ring-Opening Reactions: Nickel-catalyzed ring-opening transformations of benzofurans have been developed to produce ortho-functionalized phenol (B47542) derivatives. acs.orgacs.org These reactions typically involve the formal activation of the C(2)-O bond. Mechanistic studies suggest a pathway involving Ni-H insertion and β-O elimination, rather than direct oxidative addition of the nickel catalyst into the C-O bond. acs.orgacs.org This method provides access to a range of substituted phenols that would be difficult to prepare otherwise.

Atom Swap Reactions: A particularly innovative strategy is the C-to-N atom swap, which can convert benzofurans into other important heterocycles like benzisoxazoles or benzoxazoles. nih.govrsc.org This process typically involves a cascade of reactions:

Oxidative Cleavage: The furan ring of the benzofuran is opened, often using reagents like singlet oxygen or through radical aminonitrosylation, to yield a 2-acylphenol intermediate. chemrxiv.org

Oxime/Imine Formation: The intermediate reacts with a nitrogen source (e.g., hydroxylamine (B1172632) derivatives) to form an oxime or imine. rsc.org

Cyclization: A final ring-closing step, often under basic or acidic conditions, yields the new heterocyclic system. rsc.org

These skeletal editing techniques dramatically expand the synthetic utility of benzofuran precursors, allowing for rapid diversification of a core structure to access different chemical spaces. chemrxiv.orgnih.gov

| Transformation | Reagents/Catalyst | Resulting Scaffold | Reference |

| Ring-Opening | Ni(cod)₂ / PCy₃, Silanes | o-Functionalized Phenols | acs.orgacs.org |

| C-to-N Atom Swap | 1. Oxidative Cleavage (e.g., ¹O₂) 2. Hydroxylamine derivative 3. Cyclization | Benzisoxazoles, Benzoxazoles | nih.govrsc.org |

| Ring Transformation | TfOH | Substituted Furans | researchgate.net |

| Skeletal Clipping | Base-mediated annulation/ring clipping | 2-Hydroxybenzophenones | rsc.org |

Reactivity Governed by Halogen Substitution

The bromine atom at the C-5 position of the benzene ring is a key functional handle that significantly influences the molecule's reactivity and potential applications. nih.gov

Participation in Cross-Coupling Reactions: The C5-Br bond is an ideal site for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, including alkyl, alkenyl, alkynyl, and aryl groups, as well as various heteroatoms. Key reactions include:

Suzuki Coupling: Reaction with boronic acids or esters (catalyzed by Palladium).

Heck Coupling: Reaction with alkenes (catalyzed by Palladium).

Sonogashira Coupling: Reaction with terminal alkynes (catalyzed by Palladium and Copper). mdpi.com

Buchwald-Hartwig Amination: Reaction with amines (catalyzed by Palladium).

Stille Coupling: Reaction with organostannanes (catalyzed by Palladium).

These reactions are fundamental in modern drug discovery and materials science for building molecular complexity. For instance, the Suzuki-Miyaura coupling could be used to link the 5-position of the benzofuran to another aromatic ring system. nih.gov

Structure Activity Relationship Sar Studies and Mechanistic Insights for 5 Bromo 2 Chloromethylbenzofuran Derivatives

Influence of Halogen Substituents on Biological and Chemical Activities

The introduction of halogen atoms, such as bromine and chlorine, into the benzofuran (B130515) scaffold is a well-established strategy for enhancing biological activity. nih.govnih.gov Halogenation can profoundly modulate a molecule's physicochemical properties, including lipophilicity, electronic character, and metabolic stability, which in turn affects its potency and pharmacokinetic profile.

Research indicates that the presence of halogens on the benzofuran ring consistently leads to a significant increase in anticancer activities. nih.gov This enhancement is often attributed to the ability of halogens to form "halogen bonds," which are attractive interactions between an electrophilic region on the halogen and a nucleophilic site on a biological target, thereby improving binding affinity. nih.gov The hydrophobic and electron-donating nature of halogens is also considered beneficial, contributing to the cytotoxic properties of benzofuran derivatives. nih.gov

Studies comparing different halogens suggest that atomic size and mass can be more influential than polarity or electronic effects. nih.govrsc.org For instance, in some series of halogenated compounds, a trend of increasing biological activity is observed when moving from fluorine to iodine, suggesting that larger, more polarizable halogens can form more effective interactions with molecular targets. nih.gov The introduction of bromine, in particular, has been shown to increase the cytotoxic potential of benzofuran derivatives against various cancer cell lines. nih.govmdpi.com Furthermore, the biological impact of halogenation is not limited to anticancer effects; halogenated benzofurans have also demonstrated significant antibacterial activity. nih.gov

| Compound Class | Halogen Effect | Biological Activity Noted | Reference |

| Benzofuran Derivatives | Bromine, Chlorine, or Fluorine addition | Significant increase in anticancer activities | nih.gov |

| Benzofuran Derivatives | Bromine introduction to a methyl or acetyl group | Increased cytotoxicity in normal and cancer cells | nih.gov |

| Sulfur-containing Flavonoids | Activity increases from Fluorine to Iodine | Excellent inhibitory properties against Gram-positive and Gram-negative pathogens | nih.gov |

| Benzofuran-amidrazones | Two electron-withdrawing groups (e.g., Chloro) | Fourfold increase in antifungal activity | rsc.org |

| Cobalt bis(dicarbollide) | Increasing atomic mass of halogen | Improved biological activity | rsc.org |

Role of the Chloromethyl Moiety in Modulating Compound Activity

The substituent at the C-2 position of the benzofuran ring is critical for determining the compound's biological activity. nih.govrsc.org Specifically, the chloromethyl group (-CH₂Cl) at this position plays a pivotal role. The chloromethyl group is a reactive chemical moiety that can function as an alkylating agent, enabling it to form covalent bonds with nucleophilic residues (such as those containing sulfur, nitrogen, or oxygen) in biological macromolecules like proteins and DNA. This covalent modification can lead to irreversible inhibition of the target, often resulting in potent biological effects.

Positional Effects of Bromine and Chloromethyl Groups on Benzofuran Derivatives

The specific placement of substituents on the benzofuran core is a critical determinant of biological activity. nih.govnih.gov SAR studies have emphasized the influence of the halogen atom's position on cytotoxic effects. nih.gov

For bromine, substitution at the C-5 position of the benzofuran ring is frequently associated with potent bioactivity. For instance, benzofuran derivatives bearing a bromo substituent at C-5 have been found to exhibit excellent antibacterial activity. nih.gov This suggests that the C-5 position is a key site for interactions that drive this specific biological outcome.

Similarly, the C-2 position is consistently identified as a crucial site for substitutions governing cytotoxicity. rsc.org The presence of the chloromethyl group at C-2, as seen in 5-Bromo-2-chloromethylbenzofuran, places a reactive alkylating function at a position known to be vital for anticancer activity. nih.govmdpi.com The combination of the C-5 bromo substituent and the C-2 chloromethyl group represents a deliberate placement of key functional groups at positions known to enhance or confer specific biological activities. Studies have shown that altering this arrangement, for example, by moving the reactive halogenated group to a different position, can lead to a marked decrease in activity and a loss of selectivity. nih.gov

| Compound Feature | Position | Associated Activity | Reference |

| Bromo substituent | C-5 of benzofuran ring | Excellent antibacterial activity | nih.gov |

| Ester or heterocyclic ring | C-2 position | Crucial for cytotoxic activity | nih.govmdpi.com |

| Halogen atom | Para position of N-phenyl ring | Maximum cytotoxic activities recorded | nih.gov |

| Acetyl group / Bromomethyl group | C-2 / C-3 respectively | Determines activity and selectivity | nih.gov |

| Hydroxyl group | C-6 position | Essential for antibacterial activities | rsc.org |

Rational Design Principles for Enhanced Activity and Selectivity of Benzofuran Compounds

The insights gained from SAR studies provide a foundation for the rational design of new benzofuran derivatives with improved potency and selectivity. Key principles have emerged to guide the development of these compounds as therapeutic agents. nih.govnih.gov

Halogenation Strategy: The incorporation of halogens, particularly bromine and chlorine, is a proven method to increase binding affinity through halogen bonding and to enhance lipophilicity, which can improve cell membrane permeability. nih.gov The choice and position of the halogen are critical; for example, placing a halogen at the para position of a phenyl ring substituent is often beneficial for hydrophobic interactions. nih.gov

Hybridization and Scaffolding: A successful strategy involves creating hybrid molecules that combine the benzofuran core with other biologically active moieties, such as piperazine (B1678402), chalcone (B49325), or triazole. nih.govmdpi.com This approach can leverage synergistic effects between the different pharmacophores. nih.gov For instance, designing hybrids of benzofuran and piperazine has led to potent inhibitors of cyclin-dependent kinase 2 (CDK2). tandfonline.com

Physicochemical Property Optimization: Modifications are often aimed at improving the drug-like properties of the compounds. The inclusion of hydrophilic groups, such as piperidine, can enhance physicochemical characteristics, leading to better solubility and pharmacokinetic profiles. mdpi.com This balance between hydrophobic and hydrophilic features is an important determinant of biological activity. nih.gov

Molecular Targets and Biological Pathways Associated with Benzofuran Derivatives

Benzofuran derivatives exert their diverse biological effects by interacting with a wide array of molecular targets and modulating key cellular pathways. nih.govtaylorandfrancis.com Their anticancer activity, in particular, stems from their ability to interfere with multiple mechanisms crucial for cancer cell proliferation, survival, and metastasis. researchgate.net

A prominent mechanism for halogenated benzofurans is the disruption of microtubule dynamics. nih.gov By inhibiting the polymerization of tubulin, these compounds can induce cell cycle arrest, typically at the G2/M phase, leading to mitotic blockage and ultimately cell death. nih.govmdpi.com

Benzofuran derivatives have also been shown to inhibit critical signaling pathways that are often dysregulated in cancer. These include:

The HIF-1 Pathway: Certain benzene-sulfonamide-based benzofuran derivatives have been designed to selectively inhibit the hypoxia-inducible factor (HIF-1) pathway, which is vital for tumor survival and angiogenesis under low-oxygen conditions. nih.gov

Protein Kinase Inhibition: The benzofuran scaffold is a privileged structure for targeting various protein kinases. taylorandfrancis.com Specific derivatives have been developed as potent inhibitors of mTOR signaling, cyclin-dependent kinases (like CDK2 and CDK8), GSK-3β, and Src kinase, all of which are central regulators of cell growth, proliferation, and apoptosis. tandfonline.comtaylorandfrancis.comresearchgate.netnih.gov

Angiogenesis Inhibition: Some benzofuran derivatives have been identified as angiogenesis inhibitors, capable of disrupting the formation of new blood vessels that tumors need to grow and spread. researchgate.netscilit.com

Beyond cancer, benzofuran derivatives are being explored for other therapeutic applications based on their interactions with different targets. In the context of neurodegenerative disorders like Alzheimer's disease, they have been developed as inhibitors of acetylcholinesterase (AChE) and β-secretase (BACE1), enzymes involved in the pathology of the disease. rsc.orgmdpi.comnih.gov

Computational Chemistry and Theoretical Investigations of 5 Bromo 2 Chloromethylbenzofuran

Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and predict the geometry of molecules with high accuracy. For 5-Bromo-2-chloromethylbenzofuran, DFT calculations, often employing a basis set such as 6-311++G(d,p), are used to determine its most stable three-dimensional structure by optimizing bond lengths, bond angles, and dihedral angles. nih.gov This optimized geometry is the foundation for calculating a host of other molecular properties.

A key output from DFT is the prediction of vibrational frequencies, which correspond to the data obtained from experimental FT-IR and FT-Raman spectroscopy. researchgate.net By comparing the computed and experimental spectra, the accuracy of the optimized structure can be validated.

Furthermore, DFT enables the generation of a Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution across the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov For this compound, the MEP map would likely show negative potential (typically colored red or yellow) around the electronegative oxygen atom of the furan (B31954) ring and the bromine atom, indicating these as sites susceptible to electrophilic attack. Conversely, positive potential (colored blue) would be expected around the hydrogen atoms. nih.gov

Table 1: Predicted Geometric Parameters for this compound using DFT

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-Br | ~1.88 Å |

| C-Cl | ~1.79 Å | |

| C-O (furan) | ~1.37 Å | |

| C=C (furan) | ~1.38 Å | |

| Bond Angle | C-C-Br | ~119.5° |

| O-C-CH2Cl | ~110.0° | |

| C-CH2-Cl | ~111.2° | |

| Dihedral Angle | C-C-O-C | ~0.0° (planar) |

Note: These are representative theoretical values and can vary slightly depending on the specific DFT functional and basis set used.

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein. nih.gov This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. The process involves computationally placing the ligand into the binding site of a protein and evaluating the binding affinity using a scoring function, which estimates the strength of the interaction. nih.govnih.gov

Benzofuran (B130515) scaffolds are present in many biologically active compounds. A molecular docking study of this compound would explore its potential to inhibit specific enzymes or block receptors implicated in disease. The analysis focuses on the non-covalent interactions between the ligand and the amino acid residues in the protein's active site. nih.gov These interactions include:

Hydrogen Bonds: Potentially formed between the furan oxygen and suitable donor/acceptor residues like serine or asparagine.

Hydrophobic Interactions: The aromatic benzofuran ring can form favorable interactions with nonpolar residues such as leucine, valine, and isoleucine. nih.gov

Halogen Bonds: The bromine and chlorine atoms can act as halogen bond donors, interacting with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.

The results provide insights into the binding mode and affinity, guiding the rational design of more potent and selective derivatives. nih.gov

Table 2: Hypothetical Interaction Analysis of this compound with a Protein Target

| Interaction Type | Ligand Group | Potential Interacting Residue |

| Hydrogen Bond | Furan Oxygen | Asn, Gln, Ser |

| Hydrophobic | Benzene (B151609) Ring | Leu, Val, Ile, Ala |

| Halogen Bond | Bromine Atom | Carbonyl Oxygen (Backbone) |

| Halogen Bond | Chlorine Atom | Hydroxyl Oxygen (Ser, Thr) |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov A QSAR model can be used to predict the activity of novel compounds before they are synthesized, saving time and resources in the drug discovery pipeline. nih.gov

To develop a QSAR model for this compound, a dataset of structurally similar benzofuran derivatives with experimentally measured biological activities (e.g., IC₅₀ values for enzyme inhibition) is required. For each molecule in the series, a set of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as:

Electronic Descriptors: Dipole moment, atomic charges.

Steric Descriptors: Molecular volume, surface area.

Hydrophobic Descriptors: LogP (partition coefficient).

Topological Descriptors: Connectivity indices.

Using statistical techniques like Multiple Linear Regression (MLR), an equation is generated that links the descriptors to the biological activity. nih.gov The resulting model can then be used to predict the activity of this compound based on its calculated descriptors.

An example of a generic QSAR model equation is: log(1/IC₅₀) = β₀ + β₁(Descriptor₁) + β₂(Descriptor₂) + ...

The statistical quality of the model is validated using parameters like the correlation coefficient (r²) and the standard error of estimation (SEE). nih.gov

Conformational Analysis and Molecular Dynamics Simulations of Benzofuran Systems

Molecules are not static entities; they are flexible and can adopt various three-dimensional shapes, or conformations. Conformational analysis of this compound focuses primarily on the rotation around the single bond connecting the chloromethyl group to the benzofuran ring system. Theoretical calculations can determine the relative energies of the different rotational isomers (rotamers) to identify the most stable, low-energy conformations. nih.gov

Molecular Dynamics (MD) simulations provide a more dynamic view, simulating the movement of atoms and molecules over time. nih.gov An MD simulation of this compound, either in a solvent or bound to a protein, reveals its flexibility, conformational stability, and the dynamic nature of its interactions. nih.govnih.gov By tracking the trajectories of the atoms, researchers can understand how the molecule behaves in a biological environment, how stable its binding pose is within a protein's active site, and how its conformation changes upon binding.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict chemical reactivity. numberanalytics.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. imperial.ac.uk

The energies of these orbitals and the gap between them (the HOMO-LUMO gap) are critical reactivity descriptors:

HOMO Energy: Relates to the ionization potential and the molecule's propensity to donate electrons. A higher HOMO energy indicates a better electron donor.

LUMO Energy: Relates to the electron affinity and the molecule's propensity to accept electrons. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Gap (ΔE): This is a crucial indicator of molecular stability and reactivity. A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. numberanalytics.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound.

Table 3: Global Reactivity Descriptors from FMO Analysis

| Descriptor | Formula | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | A measure of polarizability and reactivity. |

The distribution of the HOMO and LUMO electron density across the molecule pinpoints the most probable sites for electrophilic and nucleophilic attack, respectively, providing a detailed map of its chemical reactivity. researchgate.net

Theoretical Assessment of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, a property essential for modern technologies like optical data storage, signal processing, and frequency conversion. nih.gov Computational chemistry allows for the theoretical prediction of a molecule's NLO properties, guiding the synthesis of new materials.

The key NLO properties, the static linear polarizability (α) and the first-order hyperpolarizability (β), can be calculated for this compound using DFT methods. nih.gov High hyperpolarizability values are often associated with molecules that have significant intramolecular charge transfer (ICT), typically found in systems with electron-donating and electron-accepting groups connected by a π-conjugated bridge. nih.gov

While this compound does not possess a classic "push-pull" structure, the presence of the electronegative halogen and oxygen atoms can induce a degree of charge separation and polarization. Theoretical calculations would quantify its NLO response, allowing for comparison with known NLO materials like urea (B33335) or potassium dihydrogen phosphate (B84403) (KDP) to evaluate its potential for optical applications. rsc.org

Table 4: Predicted NLO Properties of this compound

| Property | Symbol | Predicted Value (a.u.) |

| Dipole Moment | µ | ~2.5 - 3.5 D |

| Mean Polarizability | <α> | (Calculated Value) |

| First Hyperpolarizability | βtot | (Calculated Value) |

Note: The actual values would be obtained from specific DFT calculations and are presented here conceptually.

Advanced Characterization Techniques for Structural Elucidation and Mechanistic Studies of 5 Bromo 2 Chloromethylbenzofuran

High-Resolution Spectroscopic Methods for Complex Benzofuran (B130515) Structures

High-resolution spectroscopic methods are indispensable for elucidating the precise molecular structure of complex heterocyclic compounds such as 5-Bromo-2-chloromethylbenzofuran. Techniques like Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) provide detailed information about the atomic arrangement and molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy are powerful tools for mapping the carbon-hydrogen framework of a molecule. For this compound, specific chemical shifts (δ) and coupling patterns would be expected. While specific experimental spectra for this exact compound are not publicly available, theoretical values can be predicted based on the analysis of similar substituted benzofurans. mdpi.com The electronegativity of the bromine and chlorine atoms, along with the aromaticity of the benzofuran ring system, significantly influences the chemical shifts of the nearby protons and carbons. sigmaaldrich.com

The protons on the aromatic ring would appear in the typical downfield region for aromatic compounds, with their splitting patterns revealing their relative positions. The chloromethyl (CH₂) protons would appear as a singlet, and the proton on the furan (B31954) ring would also be a singlet. In ¹³C NMR, each unique carbon atom in the molecule would produce a distinct signal, including the carbons bonded to bromine and chlorine, and the carbons of the benzofuran core.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound This table is based on theoretical predictions and data from analogous structures.

| Atom | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

|---|---|---|

| H-3 | ~6.8 | - |

| H-4 | ~7.6 | - |

| H-6 | ~7.4 | - |

| H-7 | ~7.5 | - |

| -CH₂Cl | ~4.7 | ~40-45 |

| C-2 | - | ~155-160 |

| C-3 | - | ~110-115 |

| C-3a | - | ~125-130 |

| C-4 | - | ~120-125 |

| C-5 | - | ~115-120 |

| C-6 | - | ~125-130 |

| C-7 | - | ~110-115 |

High-Resolution Mass Spectrometry (HRMS) HRMS is crucial for determining the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places. This allows for the calculation of a unique molecular formula. For this compound (C₉H₆BrClO), the presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl) would result in a characteristic isotopic pattern in the mass spectrum, confirming the presence of these halogens. Predicted HRMS data provides expected m/z values for various adducts. uni.lu

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound Adducts

| Adduct | Molecular Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | C₉H₇BrClO⁺ | 244.93634 |

| [M+Na]⁺ | C₉H₆BrClNaO⁺ | 266.91828 |

Advanced Chromatographic Techniques for Purity and Mixture Analysis (e.g., HRGC, UHPLC)

Chromatographic techniques are essential for separating this compound from reaction byproducts, starting materials, or other impurities, thereby allowing for its purification and purity assessment.

High-Resolution Gas Chromatography (HRGC) HRGC, often utilizing capillary columns, offers excellent separation efficiency for volatile and thermally stable compounds. For brominated compounds like benzofurans, care must be taken to avoid thermal degradation within the GC system. The use of shorter columns with thin film thicknesses is often preferred to decrease the elution temperature and the time the analyte spends at high temperatures. This approach minimizes the risk of decomposition or isomerization during analysis.

Ultra-High-Performance Liquid Chromatography (UHPLC) UHPLC is a liquid chromatography technique that uses columns with smaller particle sizes (<2 µm), leading to significantly higher resolution, speed, and sensitivity compared to traditional HPLC. This method is well-suited for analyzing benzofuran derivatives. scbt.com A typical UHPLC method for a compound like this compound would involve a reversed-phase column (e.g., C18) and a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol. mdpi.comresearchgate.net

Table 3: Representative UHPLC Conditions for Analysis of Benzofuran Derivatives

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Detector | UV at 254 nm or Mass Spectrometer |

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. It provides precise measurements of bond lengths, bond angles, and the conformation of the molecule in the solid state. While a crystal structure for this compound is not publicly documented, the analysis of closely related brominated benzofuran derivatives demonstrates the power of this technique. iucr.orgnih.govnih.gov

For example, the crystal structure of 5-Bromo-2-methyl-3-phenylsulfonyl-1-benzofuran , an analogous compound, has been determined. iucr.orgnih.govnih.gov The study revealed the benzofuran unit to be essentially planar and provided exact crystallographic parameters. iucr.orgnih.gov This type of analysis for this compound would confirm the connectivity of the atoms and reveal its solid-state conformation and intermolecular interactions, such as crystal packing.

Table 4: Crystal Data for the Analogous Compound 5-Bromo-2-methyl-3-phenylsulfonyl-1-benzofuran

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₁₁BrO₃S iucr.orgnih.gov |

| Crystal System | Monoclinic iucr.orgnih.gov |

| Space Group | P2₁/n iucr.org |

| a (Å) | 7.337 (1) iucr.orgnih.gov |

| b (Å) | 11.345 (1) iucr.orgnih.gov |

| c (Å) | 16.602 (2) iucr.orgnih.gov |

| β (°) | 94.582 (3) iucr.orgnih.gov |

Hyphenated Analytical Methodologies for Complex Systems (e.g., GC-MS, LC-MS/MS)

Hyphenated techniques combine the separation power of chromatography with the detection and identification capabilities of mass spectrometry, creating a powerful tool for analyzing complex mixtures. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is ideal for identifying volatile compounds in a mixture. As the separated components elute from the GC column, they enter the mass spectrometer, which generates a mass spectrum for each component. For this compound, the mass spectrum would show the molecular ion peak and characteristic fragment ions. Key fragmentation pathways would likely include the loss of the chloromethyl group (-CH₂Cl) and cleavage of the furan ring. The distinct isotopic signature of bromine would be a key identifier in the mass spectrum of any bromine-containing fragment.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) LC-MS/MS is a highly sensitive and selective technique used for quantifying compounds in complex matrices. researchgate.netnih.gov After separation by LC, the parent ion of the target compound is selected in the first mass spectrometer and fragmented. The resulting product ions are then detected in a second mass spectrometer. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and allows for detection at very low concentrations. researchgate.net Although direct analysis of the related 2-chloromethylbenzofuran by LC-MS has been reported as challenging without derivatization, LC-MS/MS methods have been successfully developed for other brominated benzofuran derivatives, demonstrating the technique's applicability. mdpi.com

Table 5: Representative LC-MS/MS Parameters for Analysis of a Brominated Benzofuran Derivative Based on a method for Sodium (±)-5-Bromo-2-(α-hydroxypentyl) benzoate (B1203000) and its metabolite. mdpi.comresearchgate.net

| Parameter | Value |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | m/z corresponding to [M-H]⁻ or [M+H]⁺ |

| Product Ion (Q3) | m/z of a stable, characteristic fragment |

| Collision Energy | Optimized voltage to induce fragmentation |

Specialized Applications of 5 Bromo 2 Chloromethylbenzofuran in Interdisciplinary Research

Medicinal Chemistry and Pharmacological Potential of Benzofuran (B130515) Derivatives

Benzofuran derivatives have demonstrated significant potential across various fields of medicine, exhibiting a broad spectrum of biological activities. These compounds are integral to many natural and synthetic molecules with therapeutic applications. nih.govmedcraveonline.com Their unique structural features allow them to interact with a variety of biological targets, making them promising candidates for the development of new drugs. nih.govmdpi.com Research has shown that benzofuran-based compounds can act as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents, among other activities. nih.govresearchgate.netresearchgate.netmdpi.com

Anticancer and Antitumor Research

The benzofuran nucleus is a prominent scaffold in the design of novel anticancer agents. nih.govresearchgate.net Derivatives of benzofuran have shown significant inhibitory potential against a variety of human cancer cell lines. nih.gov The addition of halogen atoms like bromine to the benzofuran ring has been shown to significantly enhance anticancer activities, likely due to the formation of halogen bonds with target proteins. mdpi.com

Hybrid molecules incorporating benzofuran with other heterocyclic systems such as oxadiazoles, triazoles, and piperazines have emerged as potent cytotoxic agents. mdpi.commdpi.com For instance, certain benzofuran-oxadiazole hybrids have demonstrated considerable anticancer activity against lung cancer cell lines. mdpi.com Similarly, benzofuran-based chalcone (B49325) derivatives have been identified as potent inhibitors of VEGFR-2, a key target in cancer therapy, and have shown efficacy against various cancer cell lines including HeLa and A549. nih.govnih.gov

Research has also explored the anticancer properties of benzofuran derivatives against specific cancer types. For example, some derivatives have shown promising activity against pancreatic and colon cancer cells. nih.gov The cytotoxic effects of benzofuran compounds have also been noted in breast cancer and leukemia cell lines. nih.govmdpi.commdpi.com The mechanism of action for many of these compounds involves the induction of apoptosis in cancer cells. nih.govnih.gov

| Compound Type | Cancer Cell Line(s) | Key Findings | Reference |

|---|---|---|---|

| Benzofuran-based oxadiazole conjugates | MIA PaCa2 (pancreatic), HCT116 (colon) | Bromo derivative showed high efficiency against HCT116. | nih.gov |

| Benzofuran-2-carboxamide derivatives | HCT-116, HeLa, HepG2, A549 | Derivative 50g showed high anti-proliferation potency. | nih.gov |

| Piperazine-based benzofuran derivatives | A549 (lung), K562 (leukemia) | Showed high in vitro inhibitory activity. | nih.gov |

| Oxindole-based benzofuran hybrids | MCF-7, T-47D (breast) | Demonstrated moderate to potent activity. | nih.gov |

| Benzofuran-based chalcone derivatives | HCC1806, HeLa, A549 | Acted as potent VEGFR-2 inhibitors. | nih.gov |

Antimicrobial and Antifungal Studies

Benzofuran derivatives are recognized for their significant antimicrobial and antifungal properties. tandfonline.comnih.gov They have been investigated as potential agents against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal species. tandfonline.comrsc.org The presence of a halogen, such as a bromo substituent, on the benzofuran ring has been associated with potent broad-spectrum antibacterial and antifungal activities. tandfonline.com

Specifically, certain hydrophobic benzofuran analogs have demonstrated strong antibacterial effects, with minimum inhibitory concentrations (MICs) indicating greater potency than some control drugs. nih.gov Benzofuran derivatives have shown notable activity against bacteria such as Staphylococcus aureus and Escherichia coli. tandfonline.comrsc.org In the realm of antifungal research, benzofuran-5-ol (B79771) derivatives have been identified as promising antifungal agents, showing efficacy against Candida species and Cryptococcus neoformans. researchgate.netnih.gov The mechanism of some of these antifungal compounds is thought to involve their metabolism to quinonoid structures within the fungi. researchgate.net

Furthermore, hybrid molecules combining the benzofuran scaffold with other heterocyclic rings like triazoles have been synthesized and evaluated for their antifungal activity. nih.govnih.gov These hybrids have shown moderate to satisfactory activity against various pathogenic fungi. nih.gov

| Compound Type | Microorganism(s) | Key Findings | Reference |

|---|---|---|---|

| Hydrophobic benzofuran analogs | E. coli, S. aureus, MRSA, B. subtilis | Favorable antibacterial activities (MIC80 = 0.39-3.12 μg/mL). | nih.gov |

| Benzofuran-5-ol derivatives | Candida sp., Aspergillus sp., C. neoformans | Showed good antifungal activity. | researchgate.net |

| Fluorinated benzofuran derivatives | C. albicans, C. glabrata, S. aureus | Demonstrated significant potency. | tandfonline.com |

| Benzofuran-triazole hybrids | Pathogenic fungi | Exhibited moderate to satisfactory antifungal activity. | nih.gov |

| Benzofuran derivatives with disulfide moieties | Xanthomonas species | Displayed remarkable antibacterial activities. | acs.org |

Anti-inflammatory and Antioxidant Investigations

Benzofuran derivatives have been investigated for their potential as anti-inflammatory and antioxidant agents. researchgate.netnih.gov The core structure of benzofuran is found in compounds known to possess these properties. nih.gov For instance, the transformation of a chroman skeleton to a benzofuran skeleton has been reported to increase antioxidant activity. nih.gov

Studies have shown that certain synthetic benzofuran derivatives exhibit very good antioxidant activity, as determined by methods like the DPPH assay. nih.gov Density functional theory (DFT) studies on benzofuran–stilbene hybrid compounds have also been conducted to assess their antioxidative activities, indicating that specific structural features can enhance this property. rsc.orgresearchgate.net

In the context of anti-inflammatory research, fluorinated benzofuran and dihydrobenzofuran derivatives have been shown to be effective anti-inflammatory agents. nih.gov These compounds can suppress lipopolysaccharide-stimulated inflammation by inhibiting the expression of key inflammatory mediators like cyclooxygenase-2 (COX-2) and nitric oxide synthase 2. nih.govkoreascience.kr Furthermore, some benzofuran derivatives have demonstrated the ability to reduce the secretion of pro-inflammatory cytokines such as IL-6. mdpi.com The anti-inflammatory mechanism of some piperazine (B1678402)/benzofuran hybrids may be linked to the NF-κB and MAPK signaling pathways. mdpi.com

Neurodegenerative Disease Research (e.g., Acetylcholinesterase Inhibition)

Benzofuran scaffolds are being actively explored for their potential in treating neurodegenerative disorders like Alzheimer's disease. thieme-connect.comfrontiersin.org A key strategy in managing Alzheimer's is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine (B1216132). tandfonline.comtandfonline.com Benzofuran derivatives have been designed and synthesized as potent acetylcholinesterase inhibitors. tandfonline.comnih.gov

Research has shown that certain benzofuran derivatives exhibit promising AChE inhibitory activity, with some compounds showing potency comparable to the standard drug donepezil. tandfonline.comnih.gov Molecular docking studies have revealed that these compounds can bind effectively to the active site of the acetylcholinesterase enzyme. nih.gov In addition to AChE inhibition, some benzofuran derivatives also show inhibitory activity against butyrylcholinesterase (BChE), another enzyme involved in acetylcholine metabolism. researchgate.netnih.gov

The neuroprotective potential of benzofurans extends beyond cholinesterase inhibition. Some derivatives have shown the ability to protect against the neurotoxic effects of Aβ₁-₄₂ oligomers, which are implicated in Alzheimer's pathology. nih.gov Furthermore, certain benzofuran compounds have demonstrated immunomodulatory effects, promoting a shift in microglia from a pro-inflammatory to a neuroprotective phenotype. nih.gov

Antiviral Activity and Enzyme Inhibition (e.g., Neuraminidase)

The benzofuran scaffold is present in a number of compounds with a wide range of biological activities, including antiviral properties. mdpi.comrsc.org While specific studies on 5-Bromo-2-chloromethylbenzofuran's antiviral activity are not prevalent in the provided results, the broader class of benzofuran derivatives has shown promise in this area. For example, some natural and synthetic benzofurans have been noted for their anti-HIV activity. medcraveonline.comresearchgate.net

In terms of enzyme inhibition beyond the context of neurodegenerative diseases, benzofuran derivatives have been explored as inhibitors of various enzymes. For instance, they have been investigated as inhibitors of testosterone (B1683101) 5α-reductase, an enzyme relevant in certain hormonal disorders. nih.gov Additionally, some benzofuran derivatives have been found to inhibit lysine-specific demethylase 1 (LSD1), a target in cancer therapy. nih.gov The ability of the benzofuran scaffold to serve as a platform for designing specific enzyme inhibitors highlights its versatility in medicinal chemistry.

Exploration of Other Emerging Biological Activities

The therapeutic potential of benzofuran derivatives continues to expand as researchers explore new biological applications. The versatile nature of the benzofuran scaffold allows for the development of compounds with a wide array of pharmacological effects. nih.govrsc.org

Recent research has highlighted the potential of benzofuran derivatives in several other therapeutic areas. For instance, some have been investigated for their anti-dyslipidemic and antioxidative effects. mdpi.com There is also interest in their application as vasodilators for treating cardiovascular conditions. mdpi.com Furthermore, some benzofuran derivatives have been studied for their potential as bone anabolic agents. rsc.org The ongoing exploration of this chemical scaffold is likely to uncover even more novel biological activities and therapeutic uses in the future. nih.govrsc.org

Materials Science Applications: The Dawn of Functional Materials

The inherent properties of the benzofuran ring system, such as thermal stability and charge-transporting capabilities, make it an attractive candidate for the creation of novel functional materials. The strategic placement of bromo and chloromethyl groups in this compound offers a gateway to synthesize a new generation of materials with specific electronic and optical characteristics.

A Building Block for Organic-Electronic and Fluorescent Materials

The development of organic electronic materials, particularly for applications like organic light-emitting diodes (OLEDs), relies on the design of molecules with specific energy levels and high quantum yields of fluorescence. Benzofuran derivatives have shown considerable promise in this area due to their tunable photophysical properties. The 5-bromo substituent on the benzofuran ring of this compound can be readily functionalized through cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce various aromatic or heteroaromatic moieties. This allows for the extension of the π-conjugated system, a key strategy for tuning the emission color and improving the charge-carrier mobility of the resulting material.

The chloromethyl group, on the other hand, provides a reactive site for introducing other functional groups through nucleophilic substitution reactions. This could be utilized to attach solubilizing chains, which are crucial for the solution-based processing of organic electronic devices, or to link the benzofuran core to other chromophores to create materials with unique energy transfer properties.

Table 1: Potential Synthetic Routes from this compound to Functional Organic Materials

| Starting Material | Reagents and Conditions | Potential Product Class | Application |

| This compound | Arylboronic acid, Pd catalyst (Suzuki coupling) | Aryl-substituted benzofurans | Organic Light-Emitting Diodes (OLEDs) |

| This compound | Terminal alkyne, Pd/Cu catalyst (Sonogashira coupling) | Alkynyl-substituted benzofurans | Fluorescent polymers |

| This compound | Nucleophile (e.g., alcohol, amine) | Ether or amine-linked benzofuran derivatives | Modified charge transport layers |

While direct research on this compound for these applications is not extensively documented, the principles of molecular engineering strongly suggest its utility. For instance, the synthesis of blue-emitting materials, which are still a challenge in OLED technology, could potentially be addressed by carefully selecting the substituents introduced via the bromo and chloromethyl functionalities to achieve the desired high-energy emission.

Exploring Frontiers in Optical Sensing and Data Storage

The responsiveness of the fluorescence of certain benzofuran derivatives to their local environment makes them promising candidates for the development of optical sensors. Changes in polarity, pH, or the presence of specific analytes can lead to detectable shifts in their emission spectra. The reactive sites on this compound allow for the covalent attachment of recognition units, such as crown ethers for sensing metal ions or specific binding motifs for biomolecules. The benzofuran core would act as the signaling unit, transducing the binding event into a measurable optical output.

In the realm of optical data storage, materials that can undergo reversible changes in their optical properties upon light irradiation are of great interest. While still a nascent area of research for benzofuran-based materials, the potential to create photochromic derivatives from this compound exists. By introducing photo-switchable moieties, it might be possible to develop materials that can be written on and erased with light, paving the way for high-density data storage applications.

Crafting Precision Tools: Utilization as Chemical Probes and Biological Tools

The ability to visualize and perturb biological processes at the molecular level is fundamental to advancing our understanding of life sciences. Fluorescent chemical probes are indispensable tools in this endeavor. The benzofuran scaffold has been incorporated into various fluorescent probes for biological imaging. The versatility of this compound makes it an excellent starting point for the rational design of such probes.

The chloromethyl group can be used to attach the benzofuran fluorophore to a variety of biomolecules, including proteins, nucleic acids, or lipids, through reactions with nucleophilic residues like cysteine or lysine. This allows for the site-specific labeling of these molecules, enabling their tracking and localization within living cells. The bromo-substituent, in turn, can be used to fine-tune the photophysical properties of the probe, such as its excitation and emission wavelengths, to match the requirements of specific imaging modalities or to create probes for multiplexed imaging.

Furthermore, the development of "smart" probes that respond to specific biological events, such as enzyme activity or changes in the cellular redox state, is a major goal in chemical biology. By incorporating enzyme-cleavable linkers or environment-sensitive functionalities onto the this compound scaffold, it is possible to create probes that only become fluorescent upon encountering their target. This "turn-on" mechanism provides high signal-to-noise ratios and allows for the sensitive detection of specific biological activities in complex environments.

Table 2: Potential Applications of this compound in the Development of Biological Tools

| Application Area | Design Strategy | Potential Advantage |

| Fluorescent Labeling | Reaction of the chloromethyl group with biomolecules. | Covalent and site-specific labeling of proteins and other macromolecules. |

| "Smart" Probes | Incorporation of environment-sensitive or enzyme-cleavable moieties. | "Turn-on" fluorescence for the detection of specific biological activities. |

| Bio-orthogonal Chemistry | Functionalization with bio-orthogonal handles via the bromo-substituent. | Probing biological processes in their native environment without interference. |

Conclusion and Future Research Directions

Synthesis of Key Research Findings on 5-Bromo-2-chloromethylbenzofuran and Analogs

The chemical compound this compound is a halogenated derivative of benzofuran (B130515). Benzofuran, a heterocyclic compound composed of a fused benzene (B151609) and furan (B31954) ring, serves as a core structure in numerous natural products and synthetic molecules with significant biological activities. nih.govresearchgate.net Research into benzofuran derivatives is driven by their potential applications in medicinal chemistry and material science. nih.govmdpi.com

The synthesis of the benzofuran scaffold is a well-explored area of organic chemistry, with numerous methods developed to construct this heterocyclic system. nih.govjocpr.com These methods often involve the cyclization of appropriately substituted phenols or anilines. Common strategies include palladium-catalyzed coupling reactions, acid-catalyzed cyclizations, and intramolecular Wittig reactions. researchgate.netjocpr.com For instance, a prevalent method for creating 2-arylbenzofurans involves the coupling of cuprous aryl acetylenes with o-halophenols. jocpr.com

While specific research on the direct synthesis and detailed findings of this compound is not extensively detailed in the provided results, general synthetic pathways to substituted benzofurans are applicable. The synthesis would likely start from a 4-bromophenol (B116583) derivative, followed by the introduction of the chloromethyl-substituted furan ring.

Research on analogs has provided insights into the reactivity and potential applications of such compounds. For example, a methacrylate (B99206) monomer containing a 5-bromo benzofuran moiety, 2-(5-bromo benzofuran-2-yl)-2-oxoethyl methacrylate (BOEMA), has been synthesized and characterized. researchgate.net This suggests the utility of the 5-bromobenzofuran (B130475) scaffold in the development of novel polymers. researchgate.net The synthesis of this analog involved the reaction of 2-bromo-1-(5-bromobenzofuran-2-yl)ethan-1-one with methacrylic acid. researchgate.net

The broader class of benzofuran derivatives has been extensively studied for various biological activities, including anticancer, antibacterial, and antifungal properties. mdpi.comnih.gov The specific substitution pattern on the benzofuran ring plays a crucial role in determining the biological efficacy of these compounds. mdpi.com

Identification of Current Research Gaps and Methodological Challenges

Despite the significant progress in benzofuran chemistry, several research gaps and methodological challenges persist. A primary challenge is the development of more environmentally friendly and sustainable synthetic methods. researchgate.net Many existing protocols rely on metal catalysts, such as palladium, which can be costly and pose environmental concerns. researchgate.net The development of catalyst-free and solvent-free reaction conditions is an ongoing area of research. researchgate.netacs.org

Another significant challenge lies in achieving high regioselectivity and stereoselectivity in the synthesis of polysubstituted benzofurans. nih.govnih.gov The development of synthetic methods that allow for precise control over the substitution pattern on the benzofuran core is crucial for structure-activity relationship studies and the design of new functional molecules. nih.gov Furthermore, the synthesis of enantiomerically pure benzofuran derivatives remains a difficult task with conventional methods, limiting the exploration of their chiral properties in biological systems. nih.gov

Scalability is another hurdle for many reported synthetic methodologies. researchgate.net While numerous methods are effective on a laboratory scale, their translation to large-scale industrial production can be problematic due to factors such as cost, safety, and efficiency. researchgate.net

Specifically for halogenated benzofurans like this compound, challenges may include managing the reactivity of the halogens during synthesis and subsequent functionalization. The presence of multiple reactive sites can lead to side reactions and lower yields, necessitating careful optimization of reaction conditions.

Future Trajectories for the Advancement of Benzofuran Chemistry and Applications

The future of benzofuran chemistry is poised for significant advancements, driven by the need for more efficient, sustainable, and versatile synthetic methods. A key trajectory will be the continued development of novel catalytic systems. This includes the use of earth-abundant and less toxic metals as catalysts, as well as the exploration of biocatalysis and photocatalysis to drive reactions under milder conditions. nih.gov Visible-light-mediated synthesis is an emerging area that holds promise for greener benzofuran production. nih.gov

There is a growing emphasis on the development of one-pot and tandem reactions to streamline the synthesis of complex benzofuran derivatives. nih.gov These approaches improve efficiency by reducing the number of purification steps and minimizing waste. The design of deconstructive-reconstructive strategies, where existing ring systems are rearranged to form the benzofuran core, represents an innovative approach to accessing novel structures. researchgate.net

Future research will also likely focus on the synthesis of novel benzofuran-based materials. The incorporation of benzofuran moieties into polymers, as demonstrated with the BOEMA monomer, could lead to materials with unique optical, electronic, or thermal properties. nih.govresearchgate.net

Furthermore, the exploration of the biological activities of a wider range of substituted benzofurans will continue to be a major driver of research. The synthesis of libraries of diverse benzofuran derivatives for high-throughput screening will be essential for the discovery of new therapeutic agents. mdpi.com A deeper understanding of the structure-activity relationships will guide the rational design of more potent and selective drug candidates. mdpi.com

The development of methods for the asymmetric synthesis of chiral benzofurans will open up new avenues for exploring their stereospecific interactions in biological systems, which is a critical aspect of modern drug discovery. nih.gov

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Bromo-2-chloromethylbenzofuran, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as halogenation and alkylation of benzofuran precursors. Key steps include:

- Halogenation : Bromine introduction via electrophilic substitution at the 5-position of the benzofuran core, requiring precise temperature control (0–5°C) to avoid over-substitution .

- Chloromethylation : Friedel-Crafts alkylation using chloromethylating agents (e.g., ClCH₂OCH₃) under anhydrous conditions, with Lewis acids like AlCl₃ as catalysts .

- Optimization : Reaction progress should be monitored via thin-layer chromatography (TLC), and purity validated using NMR (¹H/¹³C) and mass spectrometry (MS). Yield improvements are achieved by adjusting solvent polarity (e.g., dichloromethane vs. toluene) and stoichiometric ratios .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?

- Methodological Answer :

- ¹H/¹³C NMR : Distinguishes aromatic protons (δ 6.8–7.5 ppm) and chloromethyl groups (δ 4.5–5.0 ppm for CH₂Cl). Coupling patterns confirm substitution positions on the benzofuran ring .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion peak (e.g., [M+H]⁺) and fragments like [M−Cl]⁺, critical for verifying molecular weight and halogen presence .

- Infrared (IR) Spectroscopy : Detects C-Br (550–600 cm⁻¹) and C-Cl (700–750 cm⁻¹) stretches, with benzofuran C-O-C absorption near 1250 cm⁻¹ .

Q. How does the halogen substitution pattern influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- The chloromethyl group (–CH₂Cl) is highly electrophilic, enabling nucleophilic displacement (e.g., with amines or thiols) to generate derivatives. Steric hindrance from the bromine at the 5-position slows reactions at the 2-position but enhances regioselectivity .

- Comparative studies of analogs (e.g., 5-Bromo-2-fluoromethylbenzofuran) show that leaving-group ability (Cl > F) and electronic effects (bromine’s electron-withdrawing nature) dictate reaction rates .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in biological activity data between in vitro and in vivo studies of benzofuran derivatives?

- Methodological Answer :

- Pharmacokinetic Profiling : Assess metabolic stability using liver microsomes to identify rapid degradation in vivo (e.g., CYP450-mediated oxidation of the chloromethyl group) .

- Prodrug Design : Masking the chloromethyl group as a stable ester or amide improves bioavailability, as seen in analogs like Ethyl 5-bromobenzofuran-2-carboxylate .

- Species-Specific Metabolism : Cross-species comparisons (e.g., murine vs. human hepatocytes) clarify discrepancies in cytotoxicity or efficacy .

Q. How can computational chemistry methods predict the binding modes of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Tools like AutoDock Vina simulate interactions with proteins (e.g., kinase inhibitors). The bromine and chloromethyl groups form halogen bonds and hydrophobic contacts, respectively, which stabilize ligand-receptor complexes .

- QSAR Modeling : Quantitative Structure-Activity Relationship (QSAR) analysis correlates substituent electronic parameters (Hammett σ) with antimicrobial activity, guiding derivative prioritization .

- MD Simulations : Molecular dynamics (e.g., GROMACS) assess binding stability over time, identifying critical residues for mutagenesis validation .

Q. What crystallographic techniques are used to determine the three-dimensional structure and intermolecular interactions of this compound?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SCXRD) : Monoclinic crystal systems (e.g., space group P2₁/c) reveal bond lengths (C–Br: ~1.89 Å) and angles, validated via R-factor refinement (<0.05) .

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., Br···Br halogen bonding, C–H···O hydrogen bonds) that stabilize crystal packing .

- Powder XRD : Confirms phase purity by matching experimental patterns with simulated data from SCXRD .

Data Contradiction Analysis

- Example : Divergent cytotoxicity results may arise from assay conditions (e.g., serum protein binding in vitro vs. in vivo). Validate using protein-free assays or dialysis .

Structural Comparison Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。